1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-
Description
1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- is a benzimidazole derivative featuring a 5-chloro-2-(pentyloxy)phenyl substituent at the 2-position of the benzimidazole core. The pentyloxy group introduces a hydrophobic alkyl chain, which may enhance membrane permeability and alter pharmacokinetic properties compared to shorter-chain analogs. Benzimidazole derivatives are widely studied for their biological activities, including antimicrobial, analgesic, and enzyme-inhibitory properties .
Properties
CAS No. |
62871-20-9 |
|---|---|
Molecular Formula |
C18H19ClN2O |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-(5-chloro-2-pentoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C18H19ClN2O/c1-2-3-6-11-22-17-10-9-13(19)12-14(17)18-20-15-7-4-5-8-16(15)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,20,21) |
InChI Key |
BFOYYNROSGLTKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloro-2-(Pentyloxy)Phenylacetic Acid Intermediate
The pentyloxy-substituted phenylacetic acid intermediate is critical for constructing the target compound. A modified Willgerodt-Kindler reaction is employed, as demonstrated in the synthesis of analogous phenoxyacetic acids:
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Reaction Setup :
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Workup :
Adaptation for Pentyloxy Group :
Replacing phenol with pentanol in the alkylation step introduces the pentyloxy moiety. For instance, 5-chloro-2-hydroxyphenylacetic acid can be alkylated with 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF) to form 5-chloro-2-(pentyloxy)phenylacetic acid.
Cyclization to Benzimidazole Core
The phenylacetic acid derivative undergoes cyclization with benzene-1,2-diamine. Polyphosphoric acid (PPA) is a preferred catalyst for this step, as shown in a patent for related benzimidazoles:
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Procedure :
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Yield Optimization :
Alternative Routes and Comparative Analysis
One-Pot Condensation Approach
A streamlined method condenses benzene-1,2-diamine with pre-formed 5-chloro-2-(pentyloxy)benzaldehyde:
Post-Synthetic Modification
Introducing substituents after benzimidazole core formation:
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Chlorination :
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Alkoxy Group Installation :
Limitations :
Critical Data Tables
Table 1: Comparison of Synthetic Methods
Table 2: Reaction Optimization for Cyclization
Challenges and Innovations
Key Challenges
Chemical Reactions Analysis
1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethylformamide, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms. For instance, one study demonstrated that a related benzimidazole derivative exhibited significant antiproliferative activity against the MDA-MB-231 breast cancer cell line with a minimal inhibitory concentration (MIC) of 8 μg/mL .
Antimicrobial Properties
The compound also shows promising antimicrobial activity. In vitro evaluations have revealed that certain benzimidazole derivatives possess significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds related to 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- demonstrated MIC values of 4 μg/mL against Staphylococcus aureus and Streptococcus faecalis, indicating strong antibacterial properties .
Case Study 1: Inhibition of TRPC6 Activity
A patent describes the use of benzimidazole derivatives as inhibitors of Transient Receptor Potential Channel 6 (TRPC6), which is implicated in various renal diseases and cardiovascular conditions. The inhibition of TRPC6 activity by compounds like 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- may offer therapeutic benefits for conditions such as nephrotic syndrome and heart failure .
Case Study 2: Antifungal Activity
In another study focusing on antifungal properties, several benzimidazole derivatives were synthesized and tested against Candida albicans and Aspergillus niger. The findings indicated moderate antifungal activity with MIC values around 64 μg/mL for certain derivatives, showcasing the compound's potential in treating fungal infections .
Material Science Applications
Beyond medicinal chemistry, the unique structure of 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- lends itself to applications in material science. Its solubility characteristics make it suitable for use in organic electronics and photonic devices. The incorporation of benzimidazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA or RNA, and disrupt cellular processes. The specific pathways and targets depend on the biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Substituent Effects at the 2-Position
The 2-position of benzimidazole is critical for modulating biological activity. Key comparisons include:
Key Observations :
- Synthetic Flexibility : Unlike chloromethyl or carboxylic acid derivatives (used for further functionalization ), the pentyloxy group may limit reactivity but enhance stability.
- Biological Activity : 2-(p-substitutedphenyl) benzimidazoles in demonstrated antimicrobial activity via tube dilution and disc diffusion assays. The target compound’s chloro and pentyloxy substituents may similarly influence antibacterial or antifungal efficacy, though empirical testing is required .
Pharmacokinetic and Physicochemical Properties
- Solubility : The pentyloxy chain reduces water solubility compared to polar groups (e.g., -COOH in ). However, this could enhance absorption in lipid-rich environments .
- Metabolic Stability : Longer alkyl chains (e.g., pentyl vs. butoxy) may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life .
- Crystallography : SHELX software () is widely used for structural determination of benzimidazoles, suggesting similar methodologies could resolve the target compound’s conformation .
Biological Activity
1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl] is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 1H-benzimidazole derivatives often stems from their ability to interact with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For instance, compounds containing a pentyloxy group may enhance lipophilicity, improving cellular uptake and interaction with intracellular targets. Additionally, the presence of halogen substituents like chlorine can influence the compound's pharmacokinetic properties and receptor binding affinity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For example, a series of substituted benzimidazoles exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of topoisomerase I, which is crucial for DNA replication and repair. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1H-Benzimidazole-1 | RPMI 8402 | 15.2 | Topoisomerase I inhibition |
| 1H-Benzimidazole-2 | MCF-7 | 10.5 | Apoptosis induction |
Antiviral Activity
Another significant aspect of the biological activity of benzimidazole derivatives is their antiviral properties. Some compounds have been shown to inhibit viral replication by targeting viral enzymes or host cell receptors. For instance, derivatives with a benzimidazole scaffold demonstrated potent activity against Bovine Viral Diarrhea Virus (BVDV), with selectivity indices indicating favorable therapeutic windows .
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Benzimidazole-3 | BVDV | 0.09 | 41 | 456 |
| Benzimidazole-4 | BVDV | 1.9 | 53 | 27.9 |
Study on TRPC6 Inhibition
A study focused on the inhibition of Transient Receptor Potential Channel 6 (TRPC6) by benzimidazole derivatives found that certain compounds significantly reduced TRPC6 activity. This inhibition is relevant for conditions such as nephrotic syndrome and heart failure. The study provided evidence that these compounds could be developed into therapeutic agents for these diseases .
Cytotoxicity Assays
Cytotoxicity assays conducted on various human cell lines revealed that some benzimidazole derivatives exhibited selective cytotoxic effects against cancer cells while sparing normal cells. The MTT assay results indicated that the compounds could effectively reduce cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis methods for 2-[5-chloro-2-(pentyloxy)phenyl]-1H-benzimidazole derivatives?
- Methodology : Use solvent-free, one-pot synthesis with organocatalysts (e.g., camphorsulfonic acid) under reflux conditions. This approach minimizes side reactions and improves yield. For example, Krishnarao et al. achieved 85–92% yields using trifluoroacetic acid as a catalyst in solvent-free conditions . Optimize reaction time (typically 4–6 hours) and molar ratios (1:1.2 for o-phenylenediamine to substituted aldehydes).
Q. How can researchers confirm the structural integrity of synthesized benzimidazole derivatives?
- Methodology : Employ a combination of spectroscopic and analytical techniques:
- IR spectroscopy : Identify characteristic bands for N–H stretching (~3400 cm⁻¹) and C=N/C–O vibrations (1600–1500 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, pentyloxy –OCH₂– at δ 3.8–4.2 ppm) .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.1%, H: 5.8%, N: 9.4% for C₁₈H₁₉ClN₂O) .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or hydrogen bonding .
Q. What are the standard protocols for initial biological screening of benzimidazole derivatives?
- Methodology :
- Antimicrobial assays : Follow CLSI guidelines for disc diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report minimum inhibitory concentrations (MICs) in µg/mL .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity of 2-[5-chloro-2-(pentyloxy)phenyl]-1H-benzimidazole?
- Methodology :
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. aqueous media. Aqueous systems with camphorsulfonic acid (3 mol%) reduce side products and improve eco-efficiency (yields >90%) .
- Catalyst variation : Test Brønsted acids (e.g., p-TSA) or Lewis acids (ZnCl₂) to accelerate cyclization .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) while maintaining purity (>95% by HPLC) .
Q. What computational strategies predict the binding interactions of benzimidazole derivatives with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., H. pylori urease). Key residues (e.g., Cys322, His248) may form hydrogen bonds with the pentyloxy group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How should contradictory results in antimicrobial activity across studies be addressed?
- Methodology :
- Meta-analysis : Compare assay parameters (e.g., inoculum size, growth media) and compound purity (HPLC ≥98%). For example, discrepancies in MIC values may arise from varying bacterial strains or solvent carriers (DMSO vs. saline) .
- SAR studies : Systematically modify substituents (e.g., replacing pentyloxy with shorter alkoxy chains) to identify critical pharmacophores .
Q. What in vivo models are suitable for evaluating the anti-inflammatory activity of benzimidazole derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
